molecular formula C22H18N2O3 B11573963 N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide

N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide

Cat. No.: B11573963
M. Wt: 358.4 g/mol
InChI Key: WCCNFPVENIZKLF-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a naphthalene moiety, and a furan ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridin-2-amine with 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylic acid under specific conditions to form the desired amide bond. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-15-6-4-11-21(23-15)24-22(25)20-13-12-17(27-20)14-26-19-10-5-8-16-7-2-3-9-18(16)19/h2-13H,14H2,1H3,(H,23,24,25)

InChI Key

WCCNFPVENIZKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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